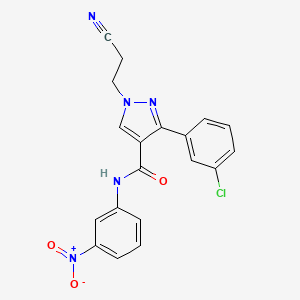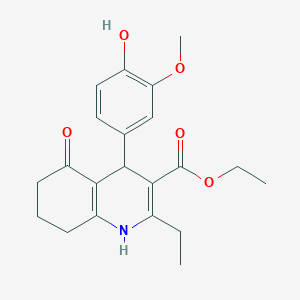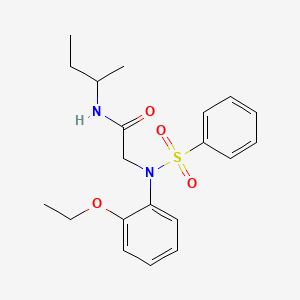
(2,3-dimethoxybenzyl)(2-methyl-4-nitrophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dimethoxybenzyl)(2-methyl-4-nitrophenyl)amine is a chemical compound that has been studied for its potential applications in scientific research. This molecule is also known as DMAN or 2C-E-NBOMe and belongs to the family of phenethylamines. DMAN is a derivative of the psychedelic drug 2C-E, which is known for its hallucinogenic effects. However, DMAN has not been extensively studied for its psychoactive properties. Instead, it has been investigated for its potential use as a research tool in various scientific fields.
作用机制
DMAN acts as a partial agonist of the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. However, DMAN has a higher affinity for the receptor than many other partial agonists, making it a useful research tool. The activation of the 5-HT2A receptor by DMAN leads to the activation of downstream signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects:
DMAN has been shown to have a number of biochemical and physiological effects, including the activation of the 5-HT2A receptor and the modulation of neuronal signaling pathways. Additionally, DMAN has been shown to have some anti-inflammatory and antioxidant properties, although these effects have not been extensively studied. DMAN has not been shown to have significant psychoactive effects in humans, although it has been reported to cause mild visual distortions and changes in perception in some individuals.
实验室实验的优点和局限性
The main advantage of DMAN as a research tool is its high affinity for the 5-HT2A receptor, which makes it useful for studying the receptor's binding properties and downstream signaling pathways. Additionally, DMAN is relatively easy to synthesize and has been used in a number of research studies. However, one limitation of DMAN is that it has not been extensively studied for its potential psychoactive effects, and its safety profile in humans is not well understood. Additionally, DMAN is a controlled substance in many countries and may be difficult to obtain for research purposes.
未来方向
There are several potential future directions for research on DMAN. One area of interest is the development of more selective partial agonists of the 5-HT2A receptor, which could be used to study specific downstream signaling pathways or to develop new therapeutic agents. Additionally, further research is needed to understand the safety profile of DMAN in humans, particularly with regard to its potential psychoactive effects. Finally, DMAN could be used in combination with other research tools, such as optogenetics or electrophysiology, to gain a more complete understanding of the mechanisms underlying neuronal signaling pathways.
合成方法
The synthesis of DMAN involves the reaction of 2C-E with (2,3-dimethoxybenzyl) bromide and 2-methyl-4-nitrophenylamine in the presence of a base. The resulting product is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. The synthesis of DMAN has been described in several research papers and is considered a relatively straightforward process.
科学研究应用
DMAN has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main uses of DMAN is as a research tool to study the serotonin 2A receptor (5-HT2A), which is a target for many psychoactive substances. DMAN has been shown to have a high affinity for the 5-HT2A receptor and can be used to study its binding properties. Additionally, DMAN has been used to study the effects of 5-HT2A receptor activation on neuronal signaling pathways and gene expression.
属性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-9-13(18(19)20)7-8-14(11)17-10-12-5-4-6-15(21-2)16(12)22-3/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWYEJVTXGNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-2-methyl-4-nitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)


![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)
![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)
